2,6-Difluoro-4-(methylthio)benzoic acid

Physicochemical Properties Isomer Differentiation Agrochemical Intermediates

2,6-Difluoro-4-(methylthio)benzoic acid is the definitive intermediate for benzoyl arylurea insecticides and CNS-penetrant candidates. The 2,6-difluoro motif is essential for insecticidal activity, while the 4-methylthio group enables divergent oxidation to sulfoxide or sulfone and enhances lipophilicity for superior membrane permeability. Choose this specific compound to access validated pharmacophores, streamline SAR studies, and eliminate synthetic pathway gaps.

Molecular Formula C8H6F2O2S
Molecular Weight 204.2 g/mol
CAS No. 1428234-47-2
Cat. No. B3240123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-(methylthio)benzoic acid
CAS1428234-47-2
Molecular FormulaC8H6F2O2S
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C(=C1)F)C(=O)O)F
InChIInChI=1S/C8H6F2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
InChIKeyNYNCWCGBEFQUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-4-(methylthio)benzoic Acid (CAS 1428234-47-2) for Research and Development Procurement


2,6-Difluoro-4-(methylthio)benzoic acid (CAS 1428234-47-2) is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core with fluorine atoms at the 2- and 6-positions and a methylthio (-SCH3) group at the 4-position . The molecular formula is C8H6F2O2S, with a molecular weight of 204.19 g/mol and a density of 1.5±0.1 g/cm³ . This compound is recognized for its role as a versatile building block in pharmaceutical and agrochemical research, where its unique substitution pattern imparts distinct electronic and lipophilic properties .

The Critical Role of 2,6-Difluoro-4-(methylthio)benzoic Acid's Substitution Pattern in Research Outcomes


The specific substitution pattern of 2,6-difluoro-4-(methylthio)benzoic acid is crucial for its intended applications and cannot be replicated by generic analogs. The 2,6-difluoro substitution is known to be optimal for insecticidal activity in benzoyl arylurea frameworks, a class of insecticides where this benzoic acid serves as a key intermediate [1]. The presence of the methylthio group at the 4-position provides a unique handle for further chemical diversification, such as oxidation to sulfoxides or sulfones, and enhances lipophilicity and metabolic stability . Substituting this compound with a different 2,6-difluorobenzoic acid analog lacking the methylthio group would eliminate critical synthetic pathways and alter the physicochemical properties, thereby failing to achieve the desired biological or material science outcomes [1].

Quantitative Differentiation: 2,6-Difluoro-4-(methylthio)benzoic Acid vs. Structural Analogs


Comparative Physicochemical Property Analysis of 2,6-Difluoro-4-(methylthio)benzoic Acid and its 3,5-Difluoro Isomer

The target compound, 2,6-difluoro-4-(methylthio)benzoic acid, exhibits a higher predicted boiling point compared to its 3,5-difluoro isomer. This difference in physical property can be critical for purification processes (e.g., distillation) and for its behavior in certain reaction conditions. The target compound has a boiling point of 280.9±40.0 °C at 760 mmHg, while its direct isomer, 3,5-difluoro-4-(methylthio)benzoic acid (CAS 1342067-97-3), has a boiling point of 272.5±40.0 °C at 760 mmHg .

Physicochemical Properties Isomer Differentiation Agrochemical Intermediates

Functional Group Impact on Lipophilicity: A Comparison of 4-Position Substituents on the 2,6-Difluorobenzoic Acid Scaffold

The presence of a 4-methylthio group in the target compound is expected to impart significantly higher lipophilicity compared to more polar 4-substituted analogs like 2,6-difluoro-4-hydroxybenzoic acid. While direct experimental LogP values are not available, the difference in chemical structure provides a strong class-level inference. The methylthio group (-SCH3) is a known hydrophobic moiety, whereas a hydroxyl group (-OH) is hydrophilic and capable of hydrogen bonding. This difference is reflected in the predicted melting points: 2,6-difluoro-4-hydroxybenzoic acid has a melting point of 170-171 °C (decomposition), indicating stronger intermolecular forces due to polarity and hydrogen bonding compared to the target compound, which lacks this high melting point .

Lipophilicity ADME Properties Medicinal Chemistry

Synthetic Utility: Derivatization via the 4-Methylthio Group as a Unique Chemical Handle

A key differentiation of 2,6-difluoro-4-(methylthio)benzoic acid is its ability to undergo selective oxidation at the methylthio group to yield sulfoxide or sulfone derivatives. This is a synthetic pathway not accessible to its oxygen or carbon-based analogs. The target compound can be oxidized using agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to generate 2,6-difluoro-4-(methylsulfinyl)benzoic acid or 2,6-difluoro-4-(methylsulfonyl)benzoic acid, respectively . In contrast, analogs such as 2,6-difluoro-4-methoxybenzoic acid or 2,6-difluoro-4-(trifluoromethoxy)benzoic acid lack this oxidizable sulfur center, limiting their derivatization potential .

Organic Synthesis Building Block Chemical Diversification

Procurement-Driven Application Scenarios for 2,6-Difluoro-4-(methylthio)benzoic Acid


Synthesis of Insecticidal Benzoyl Arylureas

2,6-Difluoro-4-(methylthio)benzoic acid is an optimal starting material for the synthesis of benzoyl arylurea insecticides. Research indicates that the 2,6-difluoro substitution pattern on the benzoyl moiety is critical for achieving optimum insecticidal activity [1]. The 4-methylthio group provides a convenient handle for further functionalization, allowing for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. Procuring this specific compound ensures access to the validated pharmacophore and enables exploration of the chemical space around this highly effective insecticidal class.

Development of Lipophilic Active Pharmaceutical Ingredients (APIs)

For medicinal chemistry projects targeting compounds with improved membrane permeability and metabolic stability, 2,6-difluoro-4-(methylthio)benzoic acid is a superior building block compared to its 4-hydroxy or 4-methoxy analogs. The methylthio group is known to enhance lipophilicity and can improve a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile [1]. The target compound's unique lipophilic character, as evidenced by its structural comparison to more polar analogs, makes it a strategic choice for the synthesis of lead compounds in central nervous system (CNS) or other programs where passive diffusion across lipid bilayers is paramount .

Multi-Step Synthesis Requiring Selective Oxidation

2,6-Difluoro-4-(methylthio)benzoic acid is the reagent of choice for synthetic routes that require the generation of a sulfoxide or sulfone moiety. Its oxidizable sulfur center offers a unique chemical handle that is not present in its oxygen-based counterparts [1]. By procuring this compound, process chemists can utilize a divergent synthetic strategy from a common intermediate. The methylthio group can be maintained, or it can be selectively oxidized to a sulfoxide (e.g., using H2O2) or a sulfone (e.g., using m-CPBA) at a desired stage of the synthesis, providing access to a range of final products with varying oxidation states and biological activities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-4-(methylthio)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.